Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the amino group could participate in reactions such as acylation or alkylation. The carboxylate group could undergo reactions such as esterification or amide formation. The furan ring could undergo reactions such as electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis of novel spiro compounds, as demonstrated in a study where related compounds were synthesized using a one-pot approach. These compounds were characterized using various techniques, including infrared, NMR, mass spectrometry, and x-ray crystallographic analysis (Li et al., 2014).
Application in Pharmacological Assays
Related spiro compounds have been utilized in pharmacological assays. For instance, a study on aminopyridyl/pyrazinyl-substituted spiro compounds revealed their efficacy as c-Met/ALK dual inhibitors in various in vitro and in vivo antitumor assays (Li et al., 2013).
Catalytic Synthesis
The compound's derivatives have been synthesized using catalytic methods. A study on diastereoselective synthesis of dispiro compounds via a [3 + 2]cycloaddition reaction demonstrated this approach, utilizing bases like DABCO and K2CO3 (Pan et al., 2020).
Medicinal Chemistry Applications
Studies have also explored the synthesis of structurally functionalized dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, indicating potential medicinal chemistry applications. For example, a research focused on the synthesis of novel amino-substituted spiro compounds under ambient conditions, highlighting their pharmaceutical relevance (Borah et al., 2022).
Chemical Synthesis in Aqueous Medium
Efficient one-pot synthesis of novel spirooxindole derivatives via three-component reaction in an aqueous medium has been reported, underlining the environmental benefits and practicality of such synthesis methods (Chen & Shi, 2010).
Future Directions
Properties
IUPAC Name |
methyl 2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O6/c1-4-11-28-18-10-6-5-9-17(18)26(25(28)32)20-19(35-22(27)21(26)24(31)33-3)13-15(2)29(23(20)30)14-16-8-7-12-34-16/h4-10,12-13H,1,11,14,27H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJHAOXANFRLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3=CC=CO3)C4(C5=CC=CC=C5N(C4=O)CC=C)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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